molecular formula C9H11ClN2 B2471193 2-(Benzylamino)acetonitrile hydrochloride CAS No. 63086-36-2

2-(Benzylamino)acetonitrile hydrochloride

Cat. No. B2471193
CAS RN: 63086-36-2
M. Wt: 182.65
InChI Key: OJUIRUMDLUMSTN-UHFFFAOYSA-N
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Description

2-(Benzylamino)acetonitrile, also known by its CAS Number 3010-05-7, is a chemical compound . It is used in various applications, including as a reagent in organic synthesis .


Molecular Structure Analysis

The molecular formula of 2-(Benzylamino)acetonitrile is C9H10N2 . Its InChI Code is 1S/C9H10N2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,7-8H2 . The molecular weight of this compound is 146.19 .


Chemical Reactions Analysis

The specific chemical reactions involving 2-(Benzylamino)acetonitrile are not detailed in the available resources . For a detailed chemical reactions analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound .


Physical And Chemical Properties Analysis

2-(Benzylamino)acetonitrile is a yellow to brown liquid to sticky oil to semi-solid . It should be stored in a dark place, in an inert atmosphere, and in a freezer under -20C . The boiling point of this compound is not specified .

Scientific Research Applications

Fluorescent Labeling Reagents

The compound has been utilized as a precursor in developing novel fluorescent labeling reagents. For instance, a compound was synthesized and identified for use as a sensitive fluorescent labeling reagent for carnitine. It reacted smoothly with carnitine to afford a corresponding amide under mild conditions, demonstrating its potential in biological sample analysis and diagnostics (Nakaya et al., 2001).

Synthesis of Heterocyclic Compounds

2-(Benzylamino)acetonitrile hydrochloride serves as a building block in synthesizing various heterocyclic compounds. For example, it has been employed in synthesizing a series of benzylamino coumarin derivatives, which are significant due to their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The synthesis involved reactions with 4-hydroxycoumarin, cyclic secondary amine, and aromatic aldehyde, emphasizing the compound's versatility in medicinal chemistry (Ghafuri, Ghorbani, & Rashidizadeh, 2014).

Chemical Reaction Studies

The compound has also been instrumental in studying various chemical reactions. For instance, studies involving the addition of benzylamines to benzylidenemalononitrile in acetonitrile have been conducted to understand better the kinetics and mechanisms of such reactions. This knowledge is crucial for developing synthetic pathways in organic chemistry (Oh, Yang, Lee, & Lee, 2000).

Analytical Chemistry Applications

In the field of analytical chemistry, the compound's derivatives have been used in developing methods for analyzing multicomponent mixtures. For instance, liquid chromatography and chemometric-assisted spectrophotometric methods have been applied to analyze mixtures containing cough suppressant drugs, demonstrating the compound's role in facilitating complex mixture analyses (El-Gindy, Emara, Mesbah, & Hadad, 2005).

Catalysis and Reaction Mechanism Studies

The compound has been used in studies investigating the roles of ion-molecule pairs in solvolysis reactions. These studies provide valuable insights into the reaction mechanisms and the influence of various factors on reaction rates, contributing to the fundamental understanding of reaction dynamics (Jia, Ottosson, Zeng, & Thibblin, 2002).

Safety And Hazards

2-(Benzylamino)acetonitrile is classified as a dangerous substance. It is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of 2-(Benzylamino)acetonitrile hydrochloride are not detailed in the available resources . For a detailed future directions analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound .

properties

IUPAC Name

2-(benzylamino)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c10-6-7-11-8-9-4-2-1-3-5-9;/h1-5,11H,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUIRUMDLUMSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)acetonitrile hydrochloride

Citations

For This Compound
2
Citations
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 12 www.sciencedirect.com
B Hussain - 2014 - ruor.uottawa.ca
In the last decade, there has been a surge of interest from the chemistry community in developing synthetic catalysts that emulate the remarkable rate accelerations observed for …
Number of citations: 4 ruor.uottawa.ca

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